Diethyl 2,2'-(1,4-phenylene)diacetate
Overview
Description
Diethyl 2,2’-(1,4-phenylene)diacetate is an organic compound with the molecular formula C14H18O4. It is characterized by two ester groups attached to a phenylene ring, making it a derivative of phenylene, which is a type of aromatic hydrocarbon . This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Mechanism of Action
Mode of Action
It is known that the molecule is s-shaped and the pyrrole groups have an anti or trans confirmation with respect to the central benzene ring . This structural feature may influence its interaction with potential targets.
Biochemical Pathways
The specific biochemical pathways affected by Diethyl 2,2’-(1,4-phenylene)diacetate are currently unknown due to the lack of research in this area .
Action Environment
It is known that the compound should be stored in a sealed container in a dry room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2,2’-(1,4-phenylene)diacetate typically involves the esterification of 1,4-phenylenediacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
C8H6(COOH)2+2C2H5OH→C8H6(COOC2H5)2+2H2O
Industrial Production Methods: In an industrial setting, the production of Diethyl 2,2’-(1,4-phenylene)diacetate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, ensures the production of high-quality product .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,2’-(1,4-phenylene)diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 1,4-phenylenediacetic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Hydrolysis: 1,4-phenylenediacetic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives of Diethyl 2,2’-(1,4-phenylene)diacetate.
Scientific Research Applications
Diethyl 2,2’-(1,4-phenylene)diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Diethyl phthalate: Another ester of phthalic acid, used as a plasticizer.
Dimethyl 2,2’-(1,4-phenylene)diacetate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl terephthalate: An ester of terephthalic acid, used in the production of polyethylene terephthalate (PET).
Properties
IUPAC Name |
ethyl 2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-13(15)9-11-5-7-12(8-6-11)10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSOAUOHTHOAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300882 | |
Record name | Diethyl 2,2'-(1,4-phenylene)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36076-26-3 | |
Record name | 1,4-Diethyl 1,4-benzenediacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36076-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 139681 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036076263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 36076-26-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2,2'-(1,4-phenylene)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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